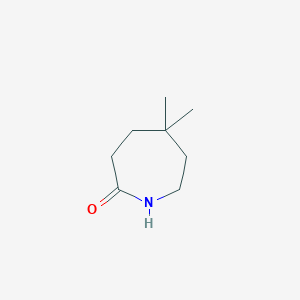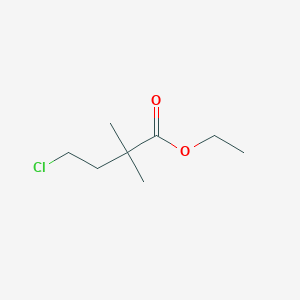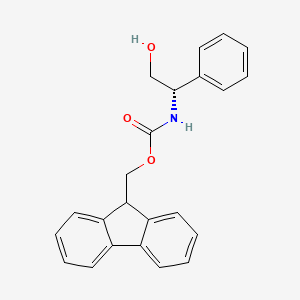
Fmoc-L-phenylglycinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Fmoc-L-phenylglycinol, also known as 9-Fluorenylmethoxycarbonyl-L-phenylglycinol (Fmoc-F), is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a key role in the self-assembly of Fmoc-phenylalanine to form hydrogels . The collective action of different non-covalent interactions plays a role in making Fmoc-F hydrogel . The fluorenyl group is highly fluorescent, which allows certain UV-inactive compounds to be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .
Pharmacokinetics
The pharmacokinetic profile of Fmoc-F has been studied, revealing that it has an oral bioavailability of 65±18% . An RP-HPLC-based bio-analytical method was developed and qualified to quantify Fmoc-F levels in mouse plasma for pharmacokinetic analysis .
Result of Action
The Fmoc group’s primary function is to protect the amine group during peptide synthesis, allowing for the successful assembly of peptides . Additionally, Fmoc-F has been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA .
Action Environment
The action of Fmoc-F can be influenced by environmental factors such as pH and buffer ions . These factors can affect the self-assembly of Fmoc-F to gel formation .
Biochemical Analysis
Biochemical Properties
Fmoc-L-Phenylglycinol is used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound interacts with various enzymes and proteins during the synthesis process .
Cellular Effects
The cellular effects of this compound are primarily related to its antimicrobial properties . It has been found to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, and also eradicates already formed biofilms .
Molecular Mechanism
The molecular mechanism of this compound involves the protection of amine groups during organic synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant antibacterial activity over time . It has been found to reduce the bacterial load in a mouse wound infection model
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 100 mg/kg, it significantly reduces Staphylococcus aureus burden from visceral organs in BALB/c mice . At higher dosages, it has been found to cause morbidity and death .
Metabolic Pathways
It is known that the Fmoc group plays a significant role in the chemical synthesis of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-L-phenylglycinol can be synthesized through various methods. One common approach involves the reaction of (S)-(+)-2-phenylglycinol with N-(9-fluorenylmethoxycarbonyloxy)succinimide in the presence of a base such as sodium bicarbonate . The reaction typically takes place in a solvent like 1,4-dioxane and water at room temperature for about 16 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-phenylglycinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Fmoc-L-phenylglycinol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-lysine: Utilized for the protection of lysine residues in peptide synthesis.
Fmoc-L-ornithine: Used for the protection of ornithine residues in peptide synthesis.
Uniqueness
Fmoc-L-phenylglycinol is unique due to its specific structure, which includes a phenyl group and a hydroxyl group. This structure allows for versatile chemical modifications and reactions, making it a valuable building block in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSPGUSOQBNRU-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
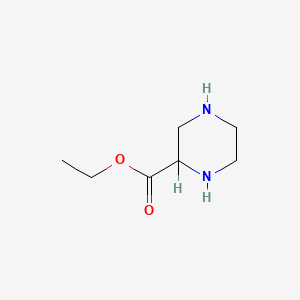
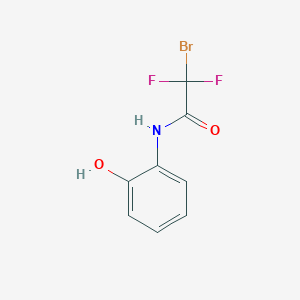

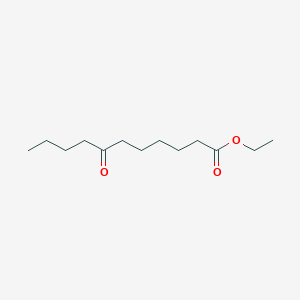
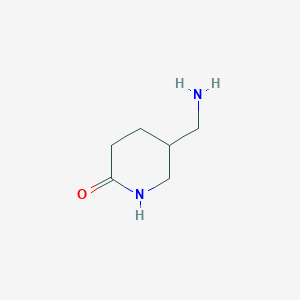

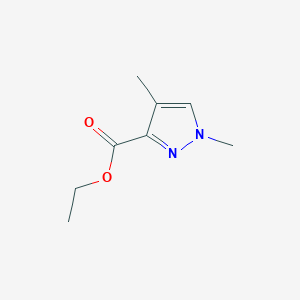
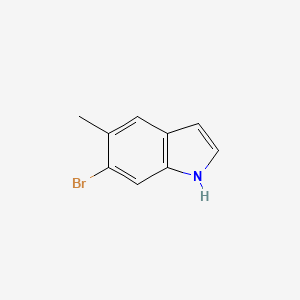
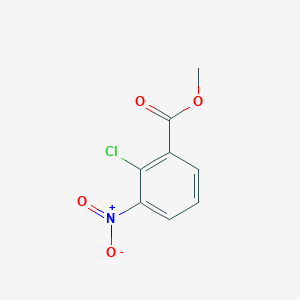
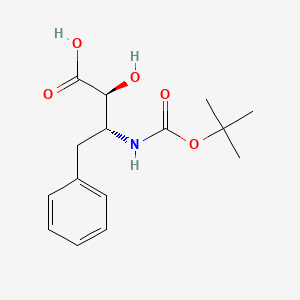
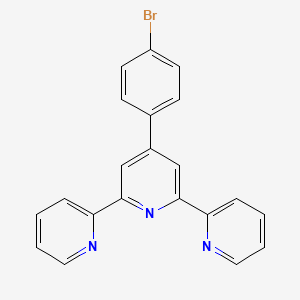
![5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one](/img/structure/B1337422.png)
